Org OD 02-0

GPCR signaling non-genomic progesterone signaling receptor selectivity

Standard progesterone agonists (P4, R5020) co-activate nuclear PR, confounding mPRα-specific non-genomic signaling studies. Org OD 02-0 resolves this with validated mPRα selectivity. - mPRα IC50: 33.9 nM; discrimination index ~20 vs. nuclear PR - Activates MAPK (P-ERK) at 100 nM; R5020 shows no effect - Validated in PRL inhibition (GH3 cells) & VSMC relaxation assays - Available for immediate R&D supply

Molecular Formula C22H30O2
Molecular Weight 326.5 g/mol
Cat. No. B15541469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrg OD 02-0
Molecular FormulaC22H30O2
Molecular Weight326.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H30O2/c1-4-22-12-9-16(24)13-15(22)5-6-17-19-8-7-18(14(2)23)21(19,3)11-10-20(17)22/h4,13,17-20H,1,5-12H2,2-3H3/t17-,18+,19-,20-,21+,22-/m0/s1
InChIKeyVFNRBPBEOXXVPX-GCOBIYGJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Org OD 02-0: Selective mPRα Agonist for Non-Genomic Signaling


Org OD 02-0 (10-Ethenyl-19-norprogesterone, CAS 13258-85-0) is a synthetic progestin derivative and a selective agonist of the membrane progesterone receptor α (mPRα) . Unlike endogenous progesterone (P4) and traditional nuclear progesterone receptor (nPR) agonists, Org OD 02-0 exhibits a discrimination index (mPRα/nPR) of approximately 20, demonstrating that its binding and functional activity are preferentially directed toward the membrane-bound receptor [1]. With an IC50 of 33.9 nM for mPRα activation, Org OD 02-0 enables researchers to isolate and investigate non-genomic, GPCR-like mPRα signaling pathways without the confounding activation of classical nuclear PR transcriptional programs [2].

Non-genomic signaling Selective mPRα agonist tool compound for GPCR-like pathway studies
Membrane receptor assays Enables mPRα-mediated cAMP/MAPK cascade investigation without nPR confounding
Pathway separation Discrimination index supports clean interrogation of membrane vs nuclear PR biology

Why Org OD 02-0 Cannot Be Substituted with Progesterone or R5020


Generic substitution with endogenous progesterone (P4) or nPR‑selective agonists such as R5020 (promegestone) introduces a critical confounding variable: the simultaneous activation of both membrane (mPRα) and nuclear (nPR) progesterone receptor pathways. P4 binds to both mPRα (IC50 ~87.4 nM) and nPR (relative binding affinity ~100%), making it unsuitable for dissecting mPRα‑specific, non‑genomic signaling [1]. R5020, a high‑affinity nPR agonist, fails to activate mPRα‑dependent functional responses, including MAPK activation, prolactin secretion inhibition, and vascular smooth muscle relaxation [2][3]. Only a compound with high mPRα affinity, negligible nPR agonist activity, and a validated discrimination index can resolve mPRα‑mediated biology from nPR‑driven transcriptional events—a requirement met exclusively by Org OD 02‑0 among widely available research tools [4].

Org OD 02-0
Selective mPRα agonist with minimal nPR activity — designed for pathway-specific research
Progesterone (P4)
Dual mPRα/nPR binding may confound pathway interpretation; does not resolve non-genomic vs genomic signaling
R5020 (Promegestone)
nPR-selective agonist lacks mPRα-dependent functional responses (MAPK, SERCA, prolactin inhibition)

Quantitative Differentiation Evidence Against Progesterone and R5020


Receptor Selectivity: Discrimination Index for mPRα vs. nPR

Org OD 02-0 demonstrates a discrimination index (mPRα/nPR) of approximately 20, indicating that its binding and functional activity are preferentially directed toward membrane progesterone receptor α (mPRα) rather than the classical nuclear progesterone receptor (nPR) [1]. This level of selectivity is not observed with endogenous progesterone (P4), which binds to both mPRα (IC50 ~87.4 nM) and nPR with roughly equal affinity, nor with R5020 (promegestone), which binds almost exclusively to nPR [2].

Receptor Selectivity
Reported
Discrimination index ~20
vs P4: ~1 (mPRα/nPR)
Supports mPRα-specific pathway interrogation context
Binding and functional selectivity in transfected cell models
GPCR signaling non-genomic progesterone signaling receptor selectivity pharmacology chemical biology

Binding Affinity for mPRα

Org OD 02-0 binds to human mPRα with an IC50 of 33.9 nM, demonstrating approximately 2.6-fold higher affinity than endogenous progesterone (P4), which exhibits an IC50 of 87.4 nM for the same receptor [1]. In contrast, the nuclear PR agonist R5020 displays minimal binding affinity for mPRα in membrane preparations and fails to activate mPRα-dependent signaling at physiologically relevant concentrations [2]. This enhanced mPRα affinity combined with negligible nPR agonist activity positions Org OD 02-0 as the preferred tool compound for investigating mPRα biology.

mPRα Binding Affinity
Head-to-head
IC50 33.9 nM
vs P4: 87.4 nM (2.6× higher affinity)
Enables lower-concentration receptor occupancy studies
Competitive binding in mPRα-transfected MDA-MB-231 membranes
receptor binding mPRα pharmacology non-genomic signaling GPCR progesterone receptors

MAPK Pathway Activation

In human mPRα-transfected MDA-MB-231 cells, treatment with 100 nM Org OD 02-0 for 10 minutes robustly activates the MAPK pathway as measured by phosphorylated ERK (P-ERK) levels, whereas the nuclear PR agonist R5020 produces no detectable MAPK activation under identical conditions [1]. This functional divergence confirms that MAPK activation is mediated exclusively through mPRα and cannot be achieved with nPR-selective agonists [2]. Progesterone (P4) also activates MAPK in this system, but its dual mPRα/nPR activity confounds interpretation of which receptor subtype is driving the response.

MAPK Pathway Activation
Head-to-head
Positive P-ERK increase at 100 nM
R5020: No MAPK activation at 100 nM
Reported mPRα-exclusive MAPK signaling context
mPRα-transfected MDA-MB-231, 10 min treatment
MAPK signaling non-genomic progesterone signaling GPCR cell signaling pharmacology

Prolactin Secretion Inhibition

In GH3 lactotroph cell line (CCL-82.1) experiments, both progesterone (P4) and Org OD 02-0 significantly inhibit prolactin (PRL) release, whereas the nuclear PR agonist R5020 produces no inhibitory effect [1]. This differential response demonstrates that the suppression of PRL secretion is mediated specifically through mPRα activation and not through the classical nPR pathway [2]. Additionally, Org OD 02-0 inhibits PRL release in both normal and tumoral pituitary explants, with a more pronounced effect observed in tumoral tissues, further validating its utility in disease-relevant models [3].

Prolactin Secretion Inhibition
Head-to-head
Significant inhibition of PRL release (p
R5020: No inhibition in GH3 lactotrophs
Supports mPRα-mediated pituitary hormone regulation study
GH3 cells, 1 h incubation, RIA detection
SERCA Upregulation in VSMCs
Head-to-head
Increased SERCA protein expression
R5020: No effect; blocked by mPRα siRNA
Reported mPRα-dependent calcium handling pathway context
Human VSMCs, Western blot confirmation
prolactin secretion pituitary biology mPRα signaling endocrinology neuroendocrinology

SERCA Upregulation in Vascular Smooth Muscle

In cultured human vascular smooth muscle cells (VSMCs), treatment with Org OD 02-0 significantly increases sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) protein expression, an effect that is completely absent with the nuclear PR agonist R5020 [1]. This Org OD 02-0-induced SERCA upregulation is blocked by siRNA-mediated knockdown of mPRα, confirming the effect is mediated specifically through the membrane receptor [2]. Progesterone (P4) also increases SERCA expression, but its dual receptor activity again obscures mechanistic interpretation.

SERCA Upregulation in VSMCs
Head-to-head
Increased SERCA protein expression
R5020: No effect; blocked by mPRα siRNA
Reported mPRα-dependent calcium handling pathway context
Human VSMCs, Western blot confirmation
vascular smooth muscle SERCA calcium signaling cardiovascular pharmacology mPRα signaling

Validated Research Applications


Non-Genomic Signaling in GPCR and MAPK Pathways

Org OD 02-0 is the tool compound of choice for researchers investigating mPRα-mediated, non-genomic progesterone signaling. With an mPRα IC50 of 33.9 nM and a discrimination index of ~20 versus nuclear PR, Org OD 02-0 activates MAPK (P-ERK) at 100 nM in mPRα-transfected cells, whereas the nPR agonist R5020 produces no MAPK activation under identical conditions [1][2]. This makes Org OD 02-0 essential for studies requiring clean separation of membrane-initiated GPCR-like signaling from classical nuclear PR transcriptional responses, including investigations of Gi protein coupling, cAMP modulation, and downstream kinase cascades [3].

Prolactin Suppression in Pituitary Biology and Prolactinoma Models

Org OD 02-0 is validated for studies of prolactin (PRL) regulation, where it significantly inhibits PRL release in GH3 lactotroph cells and both normal and tumoral pituitary explants. Critically, the nuclear PR agonist R5020 is completely ineffective in this assay, establishing mPRα as the exclusive mediator of progesterone-induced PRL suppression [4]. Researchers investigating hyperprolactinemia, prolactinoma pathophysiology, or dopamine-PRL feedback mechanisms should select Org OD 02-0 to specifically activate the mPRα axis without nPR confounding [5].

Calcium Handling and Vascular Smooth Muscle Relaxation

Org OD 02-0 is the preferred agonist for cardiovascular research examining mPRα-mediated regulation of vascular tone. In human VSMCs, Org OD 02-0 increases SERCA protein expression, increases sarco/endoplasmic reticulum Ca2+ levels, and induces VSMC relaxation—effects that are absent with the nPR agonist R5020 and blocked by mPRα siRNA [6]. Org OD 02-0 also blocks prostaglandin F2α-induced calcium increases, confirming its utility for dissecting mPRα-specific calcium signaling pathways in vascular biology [7].

Application
Selection Property
Validation Focus
Non-genomic GPCR & MAPK signaling studies
mPRα-selective agonist with clean nPR discrimination
MAPK activation and Gi/cAMP coupling endpoint context
Prolactin regulation in pituitary biology
mPRα-exclusive prolactin suppression activity
PRL release inhibition in lactotroph and prolactinoma models
Vascular smooth muscle calcium handling
SERCA upregulation via mPRα signaling
Calcium flux and VSMC relaxation endpoints

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